molecular formula C13H24INSi B8355253 3-iodo-1-(triisopropylsilyl)-1H-pyrrole

3-iodo-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B8355253
M. Wt: 349.33 g/mol
InChI Key: SOHKSTGARVFEGR-UHFFFAOYSA-N
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Description

3-Iodo-1-(triisopropylsilyl)-1H-pyrrole is a strategically important chemical building block in organic synthesis, particularly for the functionalization of the pyrrole heterocycle at the 3-position. The triisopropylsilyl (TIPS) protecting group serves to shield the pyrrole nitrogen, directing subsequent reactions to the beta-position and enhancing the stability of the molecule for manipulation . This compound is a versatile precursor in metal-mediated cross-coupling reactions, including Sonogashira and Heck reactions, enabling the construction of more complex architectures by linking the pyrrole unit to other aromatic systems through carbon-carbon bond formation . Its primary research value lies in the synthesis of complex molecular dyads and advanced intermediates for materials science. For instance, it has been employed in the development of hydroquinone-pyrrole dyads, which are investigated as components for redox-active materials in sustainable, organic electrical energy storage devices . Furthermore, related 3-iodopyrrole derivatives are pivotal in total synthesis programs, such as the construction of bacteriochlorophyll and chlorophyll analogues for photosynthetic studies . Researchers value this reagent for enabling precise structural control over the conjugation between molecular subunits, which directly influences the electronic properties, such as the HOMO-LUMO gap, of the final product . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H24INSi

Molecular Weight

349.33 g/mol

IUPAC Name

(3-iodopyrrol-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C13H24INSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3

InChI Key

SOHKSTGARVFEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)I

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

3-Iodo-1-(triisopropylsilyl)-1H-pyrrole serves as a versatile building block in organic synthesis. Its structure allows for participation in various coupling reactions, which are essential for constructing complex molecular architectures.

Coupling Reactions

The compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These processes allow for the formation of carbon-carbon bonds, facilitating the synthesis of more complex heterocycles and pharmaceuticals. For instance, the iodide moiety can be easily replaced by other nucleophiles, expanding the diversity of synthesized compounds .

Electrophilic Substitution

The presence of the triisopropylsilyl group enhances the electrophilic substitution reactions of the pyrrole ring. This modification allows for better solubility and stability in various solvents, making it suitable for further functionalization .

Medicinal Chemistry

The medicinal potential of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole is noteworthy due to its incorporation into biologically active compounds.

Anticancer Activity

Research has indicated that derivatives of pyrrole structures exhibit significant anticancer properties. For example, pyrrolo[2,3-b]pyridine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression . The incorporation of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole into these frameworks could enhance their efficacy.

Neuropharmacological Effects

Pyrrole derivatives have been studied for their neuropharmacological effects, including anticonvulsant and analgesic activities. The structural modifications provided by 3-iodo-1-(triisopropylsilyl)-1H-pyrrole may lead to improved bioactivity profiles compared to traditional compounds.

Synthesis of Bioactive Compounds

A notable study involved using 3-iodo-1-(triisopropylsilyl)-1H-pyrrole as a precursor to synthesize novel pyrrolo[2,3-b]pyridine derivatives with enhanced pharmacological properties. The synthetic route included a palladium-catalyzed coupling with potassium methyl malonate, demonstrating high yields and efficiency .

Development of Functional Materials

In materials science, 3-iodo-1-(triisopropylsilyl)-1H-pyrrole has been explored for developing functional materials such as polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the iodine and silyl groups contribute to improved performance in electronic applications.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Iodo-1-(TIPS)-1H-pyrrole I (3), TIPS (1) C13H25INSi ~368.3 (estimated) Bulky TIPS group stabilizes nitrogen; iodine enhances electrophilicity for coupling .
3-Bromo-1-(TIPS)-1H-pyrrole Br (3), TIPS (1) C13H25BrNSi 314.33 Similar steric profile but bromine is less reactive in cross-coupling than iodine .
3-Nitro-1-(TIPS)-1H-pyrrole NO2 (3), TIPS (1) C13H24N2O2Si 268.43 Electron-withdrawing nitro group reduces ring electron density; TIPS partially cleaved under nitration .
1-(TIPS)-1H-pyrrole-3-boronic acid B(OH)2 (3), TIPS (1) C13H26BNO2Si 283.25 Boronic acid enables Suzuki-Miyaura couplings; TIPS enhances stability .

Key Observations :

  • The iodo substituent offers superior leaving-group ability compared to bromine, facilitating nucleophilic aromatic substitution and metal-catalyzed couplings .
  • The nitro group introduces strong electron-withdrawing effects, altering reactivity toward electrophilic attacks .
  • TIPS consistently provides steric protection, though its stability varies with reaction conditions (e.g., acidic nitration vs. bromination) .

Reactivity Comparison :

  • Cross-Coupling: The iodo derivative is more reactive in Sonogashira couplings (50% yield) compared to bromo analogs, which show lower efficiency .
  • Stability : TIPS protection fails under strongly acidic or high-temperature conditions (e.g., Heck reactions), whereas bromination and nitration proceed with partial retention of the group .

Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(TIPS)-1H-pyrrole 6.81 (s, 2H), 6.32 (s, 2H) Not explicitly reported
3-Bromo-1-(TIPS)-1H-pyrrole Similar to parent compound; shifts due to Br not specified Not reported
3-Iodo-1-(TIPS)-1H-pyrrole Anticipated downfield shifts at C3 due to iodine’s electronegativity Likely ~60–70 ppm for C-I

Notes:

  • Direct NMR data for the iodo compound are lacking, but iodine’s inductive effect is expected to deshield adjacent protons and carbons.

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method for synthesizing 3-iodo-1-(triisopropylsilyl)-1H-pyrrole involves electrophilic aromatic iodination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) using NIS. This reaction proceeds via an electrophilic substitution mechanism, where NIS acts as an iodinating agent in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Representative Protocol:

  • Reactant Preparation : A solution of 1-(triisopropylsilyl)pyrrole (10.2 mmol) in anhydrous DMF (52 mL) is cooled to 0°C under an argon atmosphere.

  • Iodination : NIS (10.2 mmol) is added in batches, and the mixture is stirred for 2 hours at 0°C.

  • Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with diethyl ether, and dried over sodium sulfate.

  • Purification : The crude product is concentrated and purified via column chromatography to yield 3-iodo-1-(triisopropylsilyl)-1H-pyrrole as a pale yellow oil (56% yield).

The steric bulk of the triisopropylsilyl (TIPS) group directs electrophilic attack to the 3-position of the pyrrole ring, ensuring regioselectivity. DMF enhances the solubility of NIS and stabilizes the iodonium ion intermediate.

Yield Optimization Strategies

Yields depend critically on reaction parameters:

ParameterOptimal ConditionEffect on Yield
Temperature 0°CMinimizes side reactions
Solvent Anhydrous DMFEnhances NIS solubility
Stoichiometry 1:1 NIS:TIPS-pyrrolePrevents over-iodination
Atmosphere ArgonAvoids moisture/O₂ interference

Increasing the reaction temperature beyond 0°C leads to decomposition, while sub-stoichiometric NIS results in incomplete conversion.

Alternative Synthetic Routes

Halogen Exchange Reactions

Bromo-to-iodo exchange has been explored but is limited by the instability of intermediate bromopyrroles. For example, 3-bromo-1-(triisopropylsilyl)pyrrole can undergo Finkelstein reaction with sodium iodide in acetone, but this method yields <30% due to competing elimination.

Silylation of Pre-Iodinated Pyrroles

Direct silylation of 3-iodopyrrole with triisopropylsilyl chloride (TIPSCl) faces challenges:

  • The electron-withdrawing iodine atom deactivates the pyrrole ring, reducing nucleophilicity at the 1-position.

  • Base catalysts (e.g., imidazole) required for silylation may promote side reactions.

Comparative Analysis of Preparation Methods

MethodYield (%)AdvantagesLimitations
NIS Iodination 56High regioselectivity, scalableRequires anhydrous conditions
Halogen Exchange <30Avoids electrophilic conditionsLow yield, unstable intermediates
Direct Silylation Not reportedTheoretically straightforwardImpractical due to low reactivity

The NIS method remains superior in yield and practicality, though it demands rigorous exclusion of moisture.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 1.09 (d, J = 7.5 Hz, 18H, TIPS-CH(CH₃)₂), 6.35 (dd, J = 2.7 Hz, 1H, H-4), 6.72 (dd, J = 2.7 Hz, 1H, H-5), 6.92 (s, 1H, H-2).

  • Molecular Formula : C₁₃H₂₄INSi.

  • Mass Spec : [M]⁺ calcd. 349.0723, found 349.0723.

Purity Assessment

Chromatographic purity exceeds 95% when using silica gel purification with hexanes/ethyl acetate (3:1).

Industrial and Research Applications

The compound’s stability under anhydrous conditions makes it ideal for:

  • Sonogashira Coupling : Forms alkynylated pyrroles for optoelectronic materials.

  • Grignard Reactions : Serves as a substrate for nucleophilic aromatic substitution .

Q & A

Q. What is the role of the triisopropylsilyl (TIPS) group in stabilizing 3-iodo-1-(triisopropylsilyl)-1H-pyrrole during synthesis?

The TIPS group acts as a steric protecting group, shielding the pyrrole nitrogen and directing reactivity to the C3 position. This enables regioselective functionalization, such as halogen-metal exchange or cross-coupling reactions, by preventing undesired side reactions at the nitrogen site. The bulky TIPS group also simplifies purification by increasing the compound's volatility .

Q. What are common synthetic routes to prepare 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?

A standard method involves halogenation of 1-(triisopropylsilyl)-1H-pyrrole using iodine or iodinating agents under controlled conditions. Alternatively, lithiation of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole followed by iodine quenching can yield the iodinated derivative. These routes leverage the TIPS group's stability under harsh reaction conditions .

Q. How is the structure and purity of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole confirmed experimentally?

Characterization typically employs 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to verify substitution patterns and TIPS group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups. Thin-layer chromatography (TLC) and HPLC are used to assess purity .

Advanced Research Questions

Q. How can regioselective functionalization at the C3 position be achieved using 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?

The iodine atom at C3 serves as a handle for halogen-metal exchange (e.g., using nn-BuLi) to generate a C3-lithiated intermediate. Subsequent reaction with electrophiles (e.g., boronic acids, aldehydes) introduces diverse substituents. The TIPS group remains intact during these transformations, enabling iterative functionalization .

Q. What strategies optimize low-yielding cross-coupling reactions involving 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization of catalysts (e.g., Pd(PPh3_3)4_4), bases (e.g., K2_2CO3_3), and solvents (e.g., THF/toluene mixtures). Microwave-assisted synthesis or pre-forming the boronic acid derivative (e.g., via lithiation-borylation) can improve yields from <30% to >70% .

Q. How does the electronic structure of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole influence its redox behavior?

Density functional theory (DFT) calculations reveal that the TIPS group minimally perturbs the pyrrole ring's electron density, while the iodine atom introduces a slight electron-withdrawing effect. Cyclic voltammetry (CV) studies show quasi-reversible oxidation waves, with redox potentials tunable via substituent modification .

Q. What are the challenges in synthesizing boronic acid derivatives of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole, and how are they addressed?

Direct borylation of the iodinated pyrrole often suffers from low efficiency due to steric hindrance. A two-step approach—lithiation followed by treatment with trimethyl borate—yields the boronic acid derivative (e.g., 3-boronic acid-1-TIPS-pyrrole), which is critical for Suzuki couplings .

Q. How can spectroelectrochemical methods elucidate the mixed-valence states of ferrocene-functionalized derivatives?

Stepwise oxidation of diferrocenyl-TIPS-pyrrole derivatives generates mixed-valence cations. UV-vis-NIR spectroscopy tracks intervalence charge-transfer (IVCT) bands, while Hush analysis classifies the electronic coupling (Class II in Robin-Day classification). These studies inform applications in molecular electronics .

Methodological Considerations

Q. What precautions are necessary when handling 3-iodo-1-(triisopropylsilyl)-1H-pyrrole in air-sensitive reactions?

Strict inert atmosphere conditions (argon/glovebox) are required due to the sensitivity of lithiated intermediates. Quenching reactions with degassed solvents (e.g., THF) and avoiding protic contaminants ensures reproducibility in halogen-metal exchange steps .

Q. How do steric effects of the TIPS group impact computational modeling of pyrrole derivatives?

DFT calculations must account for the TIPS group's conformational flexibility. Constrained geometry optimizations and van der Waals radius corrections improve agreement between calculated (e.g., vertical excitation energies) and experimental UV-vis data .

Data Contradictions and Resolution

Q. Why do reported yields for cross-coupling reactions vary widely (e.g., 27% vs. 73%)?

Discrepancies arise from differences in catalyst loading, solvent purity, and substrate ratios. Systematic screening (e.g., Design of Experiments) identifies optimal parameters, such as higher boronic acid equivalents (1.5–2.0 equiv) and prolonged reaction times (24–48 h) .

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